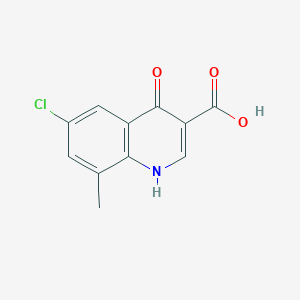

6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid

Übersicht

Beschreibung

6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H8ClNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methylquinoline and chlorinating agents.

Chlorination: The 8-methylquinoline is chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

Hydroxylation: The chlorinated intermediate is then subjected to hydroxylation using a hydroxylating agent such as sodium hydroxide or hydrogen peroxide to introduce the hydroxyl group at the 4-position.

Carboxylation: Finally, the carboxyl group is introduced at the 3-position through a carboxylation reaction using carbon dioxide or a carboxylating reagent.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: Products may include quinoline ketones or aldehydes.

Reduction: Products may include quinoline amines or alcohols.

Substitution: Products may include various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

The synthesis of 6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid involves several key steps:

- Chlorination : The precursor 8-methylquinoline is chlorinated using agents like thionyl chloride to introduce the chlorine atom at the 6-position.

- Hydroxylation : The chlorinated intermediate undergoes hydroxylation to introduce the hydroxyl group at the 4-position.

- Carboxylation : Finally, a carboxyl group is added at the 3-position through carboxylation reactions.

These synthetic routes are crucial for producing derivatives that may exhibit enhanced biological activity.

Medicinal Chemistry

This compound serves as a building block for synthesizing pharmaceutical compounds with potential antimicrobial , antiviral , and anticancer properties. Its derivatives have shown promising results in preclinical studies, making it a candidate for further drug development.

Material Science

The compound is utilized in developing organic semiconductors and light-emitting diodes (LEDs) . Its unique chemical structure allows for modifications that enhance electronic properties, making it suitable for applications in optoelectronics.

Biological Studies

In biochemical assays, this compound acts as a probe to study enzyme activity and protein interactions . Its ability to interact with specific molecular targets provides insights into cellular processes and potential therapeutic mechanisms.

Industrial Applications

This compound is also used in the synthesis of dyes , pigments , and agrochemicals , showcasing its versatility across various industries.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study found that derivatives exhibited significant antibacterial effects against resistant strains, highlighting the potential of this compound in addressing antibiotic resistance.

- Cytotoxicity Assessments : In vitro studies on HeLa cells indicated that certain derivatives showed no cytotoxicity at concentrations up to 200 µM, suggesting a favorable safety profile for further development.

- Comparative Studies : When compared to related compounds like 6-Chloro-8-methylquinoline-3-carboxylic acid, the unique combination of functional groups in this compound enhances its reactivity and biological activity, making it a valuable candidate for drug development.

Wirkmechanismus

The mechanism of action of 6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, affecting their function and activity.

Pathways Involved: It may inhibit or activate biochemical pathways, leading to changes in cellular processes such as DNA replication, protein synthesis, and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-Chloro-8-methylquinoline-3-carboxylic acid

- 4-Hydroxy-2-methylquinoline-6-carboxylic acid

- 6-Fluoro-2-methylquinoline-3-carboxylic acid

Uniqueness

6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields.

Biologische Aktivität

6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid (CAS 218156-60-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug discovery.

The synthesis of this compound typically involves several key steps:

- Chlorination : 8-Methylquinoline is chlorinated using agents such as thionyl chloride to introduce the chlorine atom at the 6-position.

- Hydroxylation : The chlorinated intermediate undergoes hydroxylation to introduce the hydroxyl group at the 4-position.

- Carboxylation : Finally, a carboxyl group is added at the 3-position through carboxylation reactions.

These synthetic routes are crucial for producing derivatives that may exhibit enhanced biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. For example, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL, which are lower than those of standard antibiotics like ciprofloxacin .

| Pathogen | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.0625 | 0.125 |

| Klebsiella pneumoniae | 0.125 | 0.0625 |

| Pseudomonas aeruginosa | 22 mm zone | 24 mm zone |

Antiviral Activity

The compound has also shown potential antiviral properties. In a study focusing on derivatives of quinoline compounds, it was noted that certain modifications could enhance antiviral efficacy against viruses such as H5N1, with some derivatives achieving up to 91.2% inhibition of viral growth .

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

- Enzymatic Inhibition : The compound can inhibit enzymes crucial for bacterial survival and replication.

- Receptor Modulation : It may interact with receptors involved in cellular signaling pathways, potentially altering their activity and downstream effects.

These mechanisms suggest that the compound could serve as a scaffold for developing new antimicrobial and antiviral agents .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study found that derivatives of quinoline exhibited significant antibacterial effects against resistant strains, highlighting the potential of this compound in addressing antibiotic resistance .

- Cytotoxicity Assessments : In vitro studies on HeLa cells indicated that certain derivatives showed no cytotoxicity at concentrations up to 200 µM, suggesting a favorable safety profile for further development .

- Comparative Studies : When compared to related compounds like 6-Chloro-8-methylquinoline-3-carboxylic acid, the unique combination of functional groups in this compound enhances its reactivity and biological activity, making it a valuable candidate for drug development.

Eigenschaften

IUPAC Name |

6-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-5-2-6(12)3-7-9(5)13-4-8(10(7)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLKYWZNVGBVNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C(C2=O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351199 | |

| Record name | 6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218156-60-6 | |

| Record name | 6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.